2-chloro-N-(4-methoxyphenyl)-3-(4-nitrophenyl)-3-oxopropanamide
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Overview
Description
2-chloro-N-(4-methoxyphenyl)-3-(4-nitrophenyl)-3-oxopropanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro group, a methoxyphenyl group, a nitrophenyl group, and an oxopropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-methoxyphenyl)-3-(4-nitrophenyl)-3-oxopropanamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to a phenyl ring.
Methoxylation: Introduction of a methoxy group to another phenyl ring.
Amidation: Formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.
Chlorination: Introduction of a chloro group to the propanamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-methoxyphenyl)-3-(4-nitrophenyl)-3-oxopropanamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine, while substitution of the chloro group may yield various substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-methoxyphenyl)-3-(4-nitrophenyl)-3-oxopropanamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular signaling pathways, or affecting gene expression. The exact mechanism would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-methoxyphenyl)-3-oxopropanamide: Lacks the nitro group.
N-(4-methoxyphenyl)-3-(4-nitrophenyl)-3-oxopropanamide: Lacks the chloro group.
2-chloro-3-(4-nitrophenyl)-3-oxopropanamide: Lacks the methoxyphenyl group.
Properties
CAS No. |
500112-68-5 |
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Molecular Formula |
C16H13ClN2O5 |
Molecular Weight |
348.74 g/mol |
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)-3-(4-nitrophenyl)-3-oxopropanamide |
InChI |
InChI=1S/C16H13ClN2O5/c1-24-13-8-4-11(5-9-13)18-16(21)14(17)15(20)10-2-6-12(7-3-10)19(22)23/h2-9,14H,1H3,(H,18,21) |
InChI Key |
RAEYVOXNODOQDW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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